5-amino-1H-imidazole-2-carbaldehyde 5-amino-1H-imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011987
InChI: InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7)
SMILES:
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol

5-amino-1H-imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC16011987

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1H-imidazole-2-carbaldehyde -

Specification

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
IUPAC Name 5-amino-1H-imidazole-2-carbaldehyde
Standard InChI InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7)
Standard InChI Key YVPXVSCHGNTHAZ-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=N1)C=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-amino-1H-imidazole-2-carbaldehyde is C4_4H5_5N3_3O, with a molecular weight of 111.10 g/mol. Key structural features include:

  • Imidazole core: A planar aromatic ring system with two nitrogen atoms at positions 1 and 3.

  • Amino group: Electron-donating substituent at position 5, enhancing nucleophilicity.

  • Aldehyde group: Electrophilic carbonyl group at position 2, enabling condensation and nucleophilic addition reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC4_4H5_5N3_3O
Molecular Weight111.10 g/mol
SolubilityModerate in polar solvents (e.g., DMF, DMSO)
StabilitySensitive to oxidation and hydrolysis due to aldehyde group
pKa (Amino group)~8.5–9.5 (estimated)

The aldehyde group’s reactivity necessitates careful handling under inert atmospheres to prevent oxidation to carboxylic acids or decomposition .

Synthesis and Manufacturing Processes

The synthesis of 5-amino-1H-imidazole-2-carbaldehyde can be inferred from methodologies used for structurally related imidazole derivatives. A plausible route involves:

Nitration and Reduction Strategy

  • Nitration: Introduction of a nitro group (-NO2_2) at position 5 of 1H-imidazole-2-carbaldehyde using mixed acids (HNO3_3/H2_2SO4_4).

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl2_2/HCl) converts the nitro group to an amino group (-NH2_2) .

Direct Formylation

An alternative approach employs Vilsmeier-Haack formylation, where 5-aminoimidazole reacts with phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) to introduce the aldehyde group at position 2.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
NitrationHNO3_3/H2_2SO4_4, 0–5°C60–70%
ReductionSnCl2_2·2H2_2O, HCl, 60°C45–55%
FormylationPOCl3_3, DMF, reflux30–40%

Challenges include regioselectivity during nitration and side reactions involving the aldehyde group. Patent US4117229A highlights the use of stannous chloride in concentrated HCl for reducing nitroimidazoles, a method adaptable to this compound .

Comparative Analysis with Related Compounds

The structural uniqueness of 5-amino-1H-imidazole-2-carbaldehyde becomes evident when compared to analogs:

Table 3: Structural and Functional Comparisons

CompoundFunctional GroupsKey Differences
5-Nitro-1H-imidazole-2-carbaldehyde-NO2_2 at C5, -CHO at C2Higher electrophilicity
1-Methyl-5-aminoimidazole-4-carbonitrile-NH2_2 at C5, -CN at C4Enhanced stability, lower reactivity
4,5-Diaminoimidazole-NH2_2 at C4 and C5Lacks aldehyde, reduced cross-linking capacity

The presence of both amino and aldehyde groups in 5-amino-1H-imidazole-2-carbaldehyde enables dual reactivity, facilitating its use in multicomponent reactions and drug conjugates .

Future Research Directions

  • Synthetic Optimization: Developing regioselective nitration and protection-deprotection strategies to improve yields.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.

  • Material Science Applications: Exploiting its aromaticity and reactivity for designing conductive polymers or sensors.

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